molecular formula C29H56O9 B12568427 (2R)-2-Methoxy-3-(octadecyloxy)propyl (1R,2R,3S,4R,6R)-2,3,4,6-tetrahydroxycyclohexyl carbonate CAS No. 290812-37-2

(2R)-2-Methoxy-3-(octadecyloxy)propyl (1R,2R,3S,4R,6R)-2,3,4,6-tetrahydroxycyclohexyl carbonate

Cat. No.: B12568427
CAS No.: 290812-37-2
M. Wt: 548.7 g/mol
InChI Key: UEXZLIHDHZAEEC-AVMFAVRISA-N
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Description

The compound “(2R)-2-Methoxy-3-(octadecyloxy)propyl (1R,2R,3S,4R,6R)-2,3,4,6-tetrahydroxycyclohexyl carbonate” is a complex organic molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(2R)-2-Methoxy-3-(octadecyloxy)propyl (1R,2R,3S,4R,6R)-2,3,4,6-tetrahydroxycyclohexyl carbonate” involves multiple steps:

    Formation of the Methoxy Group: The methoxy group can be introduced via methylation of a hydroxyl group using reagents like methyl iodide in the presence of a base such as sodium hydride.

    Introduction of the Octadecyloxy Group: The octadecyloxy group can be synthesized by reacting an alcohol with octadecyl bromide under basic conditions.

    Cyclohexyl Carbonate Formation: The tetrahydroxycyclohexyl group can be synthesized from glucose through a series of protection and deprotection steps, followed by carbonate formation using phosgene or a similar reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form ketones or aldehydes.

    Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.

    Substitution: The methoxy and octadecyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Compounds with new functional groups replacing the methoxy or octadecyloxy groups.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the formation of complex molecules with multiple functional groups.

Biology

In biological research, the compound may be used to study the effects of various functional groups on biological activity, including enzyme interactions and cellular uptake.

Medicine

Industry

In industrial applications, the compound could be used in the development of new materials, such as polymers or surfactants, due to its amphiphilic nature.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The methoxy and octadecyloxy groups can influence the compound’s hydrophobicity and membrane permeability, while the tetrahydroxycyclohexyl group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-Methoxy-3-(hexadecyloxy)propyl (1R,2R,3S,4R,6R)-2,3,4,6-tetrahydroxycyclohexyl carbonate
  • (2R)-2-Methoxy-3-(dodecyloxy)propyl (1R,2R,3S,4R,6R)-2,3,4,6-tetrahydroxycyclohexyl carbonate

Uniqueness

The unique combination of methoxy, octadecyloxy, and tetrahydroxycyclohexyl groups in “(2R)-2-Methoxy-3-(octadecyloxy)propyl (1R,2R,3S,4R,6R)-2,3,4,6-tetrahydroxycyclohexyl carbonate” sets it apart from similar compounds. This combination can result in distinct physical and chemical properties, such as solubility, reactivity, and biological activity.

Properties

CAS No.

290812-37-2

Molecular Formula

C29H56O9

Molecular Weight

548.7 g/mol

IUPAC Name

[(2R)-2-methoxy-3-octadecoxypropyl] [(1R,2R,3S,4R,6R)-2,3,4,6-tetrahydroxycyclohexyl] carbonate

InChI

InChI=1S/C29H56O9/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-36-21-23(35-2)22-37-29(34)38-28-25(31)20-24(30)26(32)27(28)33/h23-28,30-33H,3-22H2,1-2H3/t23-,24-,25-,26+,27-,28-/m1/s1

InChI Key

UEXZLIHDHZAEEC-AVMFAVRISA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCOC[C@H](COC(=O)O[C@@H]1[C@@H](C[C@H]([C@@H]([C@H]1O)O)O)O)OC

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCC(COC(=O)OC1C(CC(C(C1O)O)O)O)OC

Origin of Product

United States

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